
(5-chloro-1H-indazol-3-yl)methanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-chloro-1H-indazol-3-yl)methanamine hydrochloride is a chemical compound that belongs to the indazole family. Indazoles are heterocyclic compounds containing a benzene ring fused to a pyrazole ring. This particular compound is characterized by the presence of a chlorine atom at the 5th position of the indazole ring and a methanamine group at the 3rd position, forming a hydrochloride salt. It is used in various scientific research applications due to its unique chemical properties.
Mechanism of Action
Target of Action
Indazole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, making indazole derivatives valuable for treatment development .
Mode of Action
It’s known that indazole derivatives can affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may interact with its targets, leading to changes that result in these effects.
Biochemical Pathways
Indazole derivatives have been associated with a wide variety of biological properties . The inhibition, regulation, and/or modulation of certain kinases, such as CHK1, CHK2, and the cell volume-regulated human kinase h-sgk, play a role in the treatment of diseases induced by these kinases, such as cancer .
Pharmacokinetics
Pharmacokinetic-pharmacodynamic (PK-PD) modeling is a mathematical approach to study these properties and their relationship . It’s an indispensable component of drug discovery and development .
Result of Action
Given the broad spectrum of biological activities associated with indazole derivatives , it’s plausible that this compound could have diverse molecular and cellular effects.
Action Environment
Environmental factors can influence the action, efficacy, and stability of a compound. It’s important to note that environmental factors can affect cancer by changing DNA methylation , which could potentially influence the action of this compound.
Preparation Methods
The synthesis of (5-chloro-1H-indazol-3-yl)methanamine hydrochloride typically involves several steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-chloroindazole and formaldehyde.
Reaction Conditions: The reaction involves the formation of an intermediate compound through a condensation reaction between 5-chloroindazole and formaldehyde in the presence of a suitable catalyst.
Hydrochloride Formation: The intermediate is then treated with hydrochloric acid to form the hydrochloride salt of (5-chloro-1H-indazol-3-yl)methanamine.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of specific catalysts, to increase yield and purity.
Chemical Reactions Analysis
(5-chloro-1H-indazol-3-yl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the methanamine group.
Substitution: The chlorine atom at the 5th position can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, forming substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations.
Scientific Research Applications
(5-chloro-1H-indazol-3-yl)methanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
(5-chloro-1H-indazol-3-yl)methanamine hydrochloride can be compared with other similar compounds, such as:
(5-methyl-1H-indazol-3-yl)methanamine: This compound has a methyl group instead of a chlorine atom at the 5th position, which may result in different chemical and biological properties.
(5-bromo-1H-indazol-3-yl)methanamine:
(5-fluoro-1H-indazol-3-yl)methanamine: The fluorine atom at the 5th position can influence the compound’s stability and interactions with biological targets.
Properties
IUPAC Name |
(5-chloro-2H-indazol-3-yl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClN3.ClH/c9-5-1-2-7-6(3-5)8(4-10)12-11-7;/h1-3H,4,10H2,(H,11,12);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPOSGKLUNWIIRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NNC(=C2C=C1Cl)CN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-bromo-N-(4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)benzamide](/img/structure/B2516607.png)


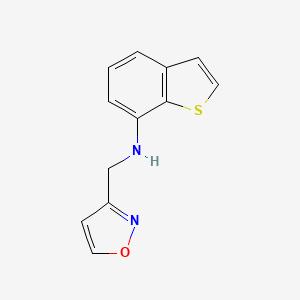
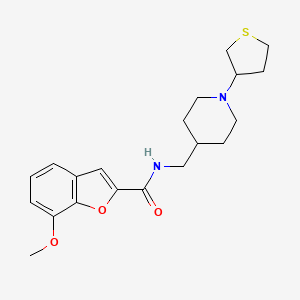
![N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-1,2-oxazole-5-carboxamide](/img/structure/B2516616.png)
![4-(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B2516618.png)
![2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2516619.png)
![N-(3-methyl-4-(N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)sulfamoyl)phenyl)propionamide](/img/structure/B2516621.png)
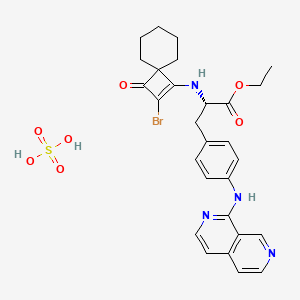
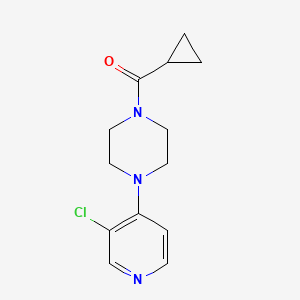

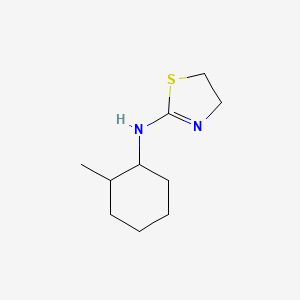
![3-benzyl-6-phenyl-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2516629.png)
